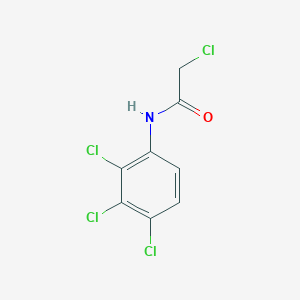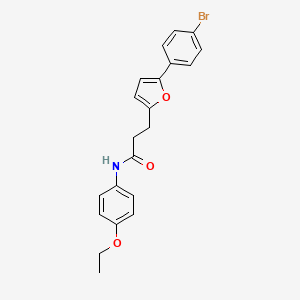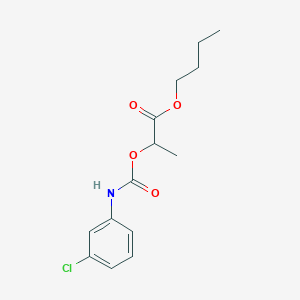
1H-1,3-Benzimidazole, 1-ethyl-2-methyl-5-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole is a chemical compound with the molecular formula C11H14N2O2S. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. Benzimidazole derivatives are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylbenzimidazole.
Ethylation: The 2-methylbenzimidazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethylated product is subsequently sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically a reduced benzimidazole derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methyl-5-nitrobenzimidazole: Known for its antimicrobial properties.
1-Ethyl-2-methyl-5-chlorobenzimidazole: Used in the synthesis of pharmaceuticals.
1-Ethyl-2-methyl-5-(ethylsulfonyl)-benzimidazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 1-Ethyl-2-methyl-5-(methylsulfonyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
21355-85-1 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
1-ethyl-2-methyl-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C11H14N2O2S/c1-4-13-8(2)12-10-7-9(16(3,14)15)5-6-11(10)13/h5-7H,4H2,1-3H3 |
Clé InChI |
KMUAUEUWMWQETL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)



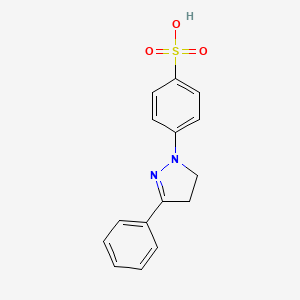
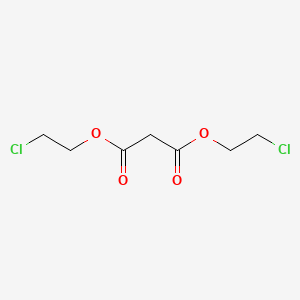


![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
